2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine
Description
Historical Context and Evolution of Thieno[2,3-d]pyrimidine (B153573) Research
Research into thieno[2,3-d]pyrimidines has been a focused endeavor for medicinal chemists for over four decades. guidechem.com The initial interest in this scaffold was driven by its structural resemblance to naturally occurring purine (B94841) bases, suggesting that its derivatives could act as antagonists or mimetics in various biological pathways. Early synthetic efforts focused on establishing efficient methods for constructing the fused ring system, such as the Gewald reaction, which provided a versatile route to 2-aminothiophene precursors. scielo.br Over the years, the synthetic strategies have evolved, allowing for diverse functionalization at various positions of the thienopyrimidine core. This has enabled the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for a multitude of therapeutic targets. chemicalbook.comrug.nl The development of modern synthetic techniques, including microwave-assisted synthesis, has further accelerated the discovery of novel derivatives with improved pharmacological profiles. scielo.br
Structural Analogy and Bioisosterism with Clinically Relevant Heterocycles (e.g., Purines, Quinazolines, Pteridines)
The significant interest in the thieno[2,3-d]pyrimidine scaffold stems from its role as a bioisostere of several clinically important heterocyclic systems. ijacskros.com Bioisosteres are molecules or groups that possess similar physical or chemical properties and produce broadly similar biological effects.
Purines: Thieno[2,3-d]pyrimidines are considered structural analogues of purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. chemicalbook.comrug.nlchemsrc.com The thiophene (B33073) ring fused to the pyrimidine (B1678525) core mimics the imidazole (B134444) ring of the purine system. This resemblance allows thienopyrimidine derivatives to interact with enzymes and receptors that normally bind purines, leading to the modulation of critical cellular processes like nucleotide biosynthesis and signal transduction. ekb.eg
Quinazolines: A key bioisosteric relationship exists between thieno[2,3-d]pyrimidines and quinazolines. ijacskros.com The replacement of the benzene (B151609) ring in the quinazoline (B50416) scaffold with a thiophene ring results in the thieno[2,3-d]pyrimidine core. guidechem.com This "thiophene-phenyl isosterism" has been a routine strategy in modern drug design, as many quinazoline derivatives are potent kinase inhibitors used in cancer therapy (e.g., Gefitinib (B1684475), Erlotinib). rsc.org Thienopyrimidine-based analogues often retain or even enhance this inhibitory activity. rsc.org
Pteridines: Pteridines, another class of fused heterocyclic compounds (composed of pyrimidine and pyrazine (B50134) rings), are involved in vital biological functions, with folic acid being a well-known example. The structural similarity allows thieno[2,3-d]pyrimidines to be investigated for activities related to pteridine-dependent pathways.
This bioisosteric relationship makes the thieno[2,3-d]pyrimidine scaffold a versatile template for designing novel therapeutic agents by modifying existing drugs containing purine, quinazoline, or pteridine (B1203161) cores.
Overview of Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold
The versatility of the thieno[2,3-d]pyrimidine core has led to the discovery of derivatives with a broad spectrum of pharmacological activities. The ease of functionalization at different positions of the bicyclic system allows for the fine-tuning of their biological profiles. chemicalbook.com A multitude of studies have demonstrated the potential of this scaffold in various therapeutic areas.
Table 1: Reported Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
| Therapeutic Area | Specific Activity/Target | Reference(s) |
|---|---|---|
| Oncology | Anticancer, Antitumor | rug.nlguidechem.comijacskros.comnih.gov |
| Kinase Inhibition (e.g., EGFR, VEGFR-2, FLT3) | rsc.orgnih.gov | |
| Apoptosis Induction | rsc.org | |
| Inflammation | Anti-inflammatory | rug.nlguidechem.com |
| Analgesic | ||
| Infectious Diseases | Antimicrobial, Antifungal | rug.nlguidechem.com |
| Antiviral | rug.nlguidechem.com | |
| Anti-plasmodial (Antimalarial) | nih.gov | |
| Central Nervous System | CNS Protective Agents | chemicalbook.comrug.nl |
| Cardiovascular & Metabolic | Antihypertensive | guidechem.com |
| Antiplatelet | guidechem.com | |
| Antidiabetic | guidechem.com | |
| Antioxidant | rug.nlguidechem.comnih.gov |
Notably, thieno[2,3-d]pyrimidines have been extensively investigated as kinase inhibitors in oncology. rsc.org By mimicking the ATP-binding region of kinases, these compounds can block aberrant signaling pathways that drive tumor growth and proliferation. Derivatives have shown potent activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like tyrosine kinase 3 (FLT3). rsc.orgnih.gov Beyond cancer, the scaffold's derivatives have shown significant promise as anti-inflammatory, antimicrobial, and antiviral agents. rug.nlguidechem.com
Specific Focus on 2,4-Dichlorobenzochemicalbook.comrug.nlthieno[2,3-d]pyrimidine within the Thienopyrimidine Class
Within the broad class of thienopyrimidines, the benzo-fused derivatives represent a significant subclass where the thiophene ring is annulated with a benzene ring. The specific compound, 2,4-Dichlorobenzo chemicalbook.comrug.nlthieno[2,3-d]pyrimidine, is a key synthetic intermediate, valued for the high reactivity of its two chlorine atoms.
Direct research on the biological activity of 2,4-Dichlorobenzo chemicalbook.comrug.nlthieno[2,3-d]pyrimidine itself is limited, as it is primarily designed as a precursor for more complex molecules. Its importance lies in its utility as a versatile building block. The synthesis of the core structure can be achieved from a 2-aminobenzothiophene precursor. For instance, a common route involves the cyclization of a precursor like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with urea (B33335) to form the corresponding 5,6,7,8-tetrahydrobenzo chemicalbook.comrug.nlthieno[2,3-d]pyrimidine-2,4-diol (B116809). rsc.org This diol can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield the highly reactive 2,4-dichloro derivative. rsc.org
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, but they exhibit differential reactivity. The chlorine at the C4 position is generally more reactive than the one at the C2 position. This allows for sequential and selective substitution reactions. By carefully controlling reaction conditions (e.g., temperature, solvent, and the nature of the nucleophile), chemists can first replace the C4-chloro group and then target the C2-chloro group, or vice-versa, to introduce a wide variety of functional groups. This stepwise functionalization is crucial for building libraries of diverse compounds for drug discovery programs, leading to derivatives with potent anti-inflammatory or antimalarial activities, among others. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVFFIZXAPIGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 2,4 Dichlorobenzo 9 19 Thieno 2,3 D Pyrimidine and Its Scaffold
Nucleophilic Aromatic Substitution Reactions at C-2 and C-4 Positions
The chlorine atoms at the C-2 and C-4 positions of the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine (B153573) scaffold are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. This reactivity is the cornerstone of the derivatization of this heterocyclic system.
In general, for 2,4-dichloropyrimidine (B19661) systems, the C-4 position is inherently more reactive towards nucleophiles than the C-2 position. stackexchange.comwuxiapptec.com This preferential reactivity is attributed to greater stabilization of the Meisenheimer intermediate formed during the attack at C-4 and a higher lowest unoccupied molecular orbital (LUMO) coefficient at this position, rendering it more electrophilic. stackexchange.comwuxiapptec.commdpi.com This inherent regioselectivity allows for the stepwise functionalization of the scaffold, typically beginning with substitution at the C-4 position, followed by a subsequent substitution at the C-2 position, often under more forcing conditions.
Amination Reactions to form Substituted Amino Derivatives
The reaction of 2,4-dichlorobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine and its analogs with a diverse range of primary and secondary amines is a widely employed strategy to generate libraries of substituted amino derivatives. These reactions are typically performed in a suitable solvent, such as ethanol (B145695) or isopropanol, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Selective substitution at the C-4 position is readily achieved. For instance, studies on the closely related 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold have shown that reactions with various amines, including N-methylpiperazine, morpholine, and N-phenylpiperazine, proceed smoothly to yield the corresponding 4-amino derivatives. nih.gov Further derivatization can be achieved by first introducing a hydrazinyl group at the C-4 position, which can then be used as a handle for further functionalization, such as in the synthesis of acetohydrazide derivatives. nih.gov
| Nucleophile | Product at C-4 | Reference |
| N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | nih.gov |
| Morpholine | 4-(Morpholin-4-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | nih.gov |
| N-Phenylpiperazine | 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | nih.gov |
| 1,3-Propanediamine | N-(5,6,7,8-Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | nih.gov |
| Hydrazine (B178648) | 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | nih.gov |
Reactions with Oxygen- and Sulfur-Containing Nucleophiles
In addition to amines, oxygen- and sulfur-based nucleophiles can be effectively employed to displace the chlorine atoms on the benzo researchgate.netnih.govthieno[2,3-d]pyrimidine ring. Reactions with alkoxides, such as sodium methoxide, or phenoxides lead to the formation of the corresponding ethers at the C-4 and/or C-2 positions. These reactions typically proceed under basic conditions.
Similarly, sulfur nucleophiles, such as thiols and thiophenols, react to form thioether derivatives. patsnap.com The synthesis of thione analogs can also be achieved. For example, the preparation of 4-Amino-5,6,7,8-tetrahydro-benzo researchgate.netnih.govthieno[2,3-d]pyrimidine-2-thiol highlights the utility of sulfur nucleophiles in modifying this scaffold. scbt.com These substitutions follow the same general regioselectivity principles as amination reactions, with the C-4 position being the more reactive site.
Incorporation of Diverse Pharmacophoric Moieties onto the Thienopyrimidine Scaffold
The benzo researchgate.netnih.govthieno[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, serving as a core for the development of various therapeutic agents. nih.govnih.gov Its derivatization via nucleophilic substitution is a key strategy for introducing diverse pharmacophoric moieties—substructures responsible for a molecule's biological activity.
This scaffold has been extensively used to develop potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). doi.org In this context, various aryl and heteroaryl groups are attached, typically at the C-4 position, to interact with the ATP-binding site of the enzyme. For example, moieties such as pyridinyl and substituted phenyl groups have been incorporated to generate potent anti-inflammatory and anti-cancer agents. nih.gov
The general synthetic approach involves the regioselective substitution of the 4-chloro group with a suitable amine or alcohol that bears the desired pharmacophore. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the appended moiety.
| Pharmacophore Type | Example Moiety | Therapeutic Target/Activity | Reference |
| Heteroaryl | Pyridin-2-yl | Anti-inflammatory | nih.gov |
| Substituted Phenyl | 4-Hydroxyphenyl | Anti-inflammatory | nih.gov |
| Fused Heterocycle | N-(3-tert-butylisoxazol-5-yl)amine | Kinase Inhibition / Anticancer | nih.gov |
| Hydrazide-linked heterocycle | 2-Morpholino-acetohydrazide | Kinase Inhibition / Anticancer | nih.gov |
Formation of Fused Heterocyclic Systems from Thienopyrimidine Precursors
The benzo researchgate.netnih.govthieno[2,3-d]pyrimidine core can also serve as a precursor for the construction of more complex, fused polycyclic systems. This is typically achieved by introducing a bifunctional nucleophile or a substituent with latent reactivity at the C-2 or C-4 position, which then undergoes an intramolecular cyclization reaction.
A common strategy involves the initial substitution of a chlorine atom with hydrazine to form a hydrazinyl-thienopyrimidine intermediate. This derivative is a versatile building block for constructing fused triazolo rings. For example, reaction of 2-chloro-4-hydrazinyl thieno[2,3-d] pyrimidine with substituted acids can lead to the formation of fused researchgate.netwuxiapptec.comnih.govtriazolo[4,3-c]pyrimidine systems. longdom.org Similarly, starting from a 4-amino derivative, reaction with formaldehyde (B43269) followed by cyclization with oxalyl chloride has been used to synthesize a novel 1,3-bis(5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione, demonstrating the formation of a fused imidazolidinedione ring. mdpi.com These annulation strategies significantly expand the chemical space accessible from the initial dichlorinated scaffold.
Pharmacological and Biological Activities of 2,4 Dichlorobenzo 9 19 Thieno 2,3 D Pyrimidine Derivatives and Thienopyrimidine Analogues
Anticancer Activity and Mechanisms of Action
Thieno[2,3-d]pyrimidine (B153573) derivatives have emerged as a promising scaffold in the design of novel anticancer agents. alliedacademies.org Their activity has been attributed to the inhibition of key enzymes and signaling pathways that are critical for the growth and proliferation of cancer cells.
Inhibitory Effects on Specific Cancer Cell Lines
The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. Studies have demonstrated significant inhibitory activity against breast, colon, and prostate cancer cell lines.
For instance, certain novel thieno[2,3-d]pyrimidine derivatives incorporating sulfonamide moieties have shown potent in vitro anticancer activity against the human breast cancer cell line (MCF-7). alliedacademies.org Compounds such as those containing sulfa-doxine, sulfa-dimethoxazine, and sulfanilamide (B372717) moieties exhibited greater potency than the reference drug Doxorubicin, with IC50 values of 22.12 µM, 22.52 µM, and 27.83 µM, respectively. alliedacademies.org Similarly, other benzimidazole-thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated high cytotoxicity against both MDA-MB-231 (triple-negative breast cancer) and MCF-7 cells, with some compounds showing IC50 values as low as 0.029 µM and 0.074 µM, respectively. nih.gov
In the context of colon cancer, derivatives of thieno[2,3-d]pyrimidines have been assessed against the HCT-116 cell line, showing excellent anticancer activities. nih.gov One particular compound exhibited a high cytotoxic effect against HCT-116 with an IC50 value of 2.80 ± 0.16 µM. nih.gov Furthermore, against the PC-3 prostate cancer cell line, a specific 4-substitutedaminothieno[2,3-d]pyrimidine derivative displayed more potent activity than Doxorubicin, with an IC50 value of 14.13 µM. nih.gov
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine-sulfadoxine | MCF-7 (Breast) | 22.12 µM | alliedacademies.org |
| Thieno[2,3-d]pyrimidine-sulfadimethoxazine | MCF-7 (Breast) | 22.52 µM | alliedacademies.org |
| Benzimidazole-thieno[2,3-d]pyrimidin-4-one (Compound 21) | MDA-MB-231 (Breast) | 0.029 µM | nih.gov |
| Benzimidazole-thieno[2,3-d]pyrimidin-4-one (Compound 21) | MCF-7 (Breast) | 0.074 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | HCT-116 (Colon) | 2.80 ± 0.16 µM | nih.gov |
| 4-Substitutedaminothieno[2,3-d]pyrimidine (Compound 4d) | PC-3 (Prostate) | 14.13 µM | nih.gov |
Elucidation of Molecular Mechanisms
The anticancer effects of thieno[2,3-d]pyrimidine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell signaling. A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, contributes to uncontrolled cell growth.
Thieno[2,3-d]pyrimidines serve as bioisosteres of 4-substitutedaminoquinazoline scaffolds found in established EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov Research has confirmed that certain derivatives are potent inhibitors of EGFR. nih.gov For example, the most active cytotoxic compounds from one study were investigated for their EGFR inhibitory activity, confirming this mechanism of action. nih.gov By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the phosphorylation cascade, thereby inhibiting downstream signaling pathways like PI3K/Akt/mTOR and Ras/ERK/MAPK. mdpi.com This inhibition can lead to cell cycle arrest, typically in the G1 phase, and ultimately induce apoptosis (programmed cell death). mdpi.com
Beyond EGFR, other kinase inhibition is also a key mechanism. Vascular endothelial growth factor-2 (VEGFR-2) is another critical factor in tumor progression, particularly in angiogenesis (the formation of new blood vessels). Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent VEGFR-2 kinase inhibitors, thereby demonstrating anti-angiogenic potential. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, thieno[2,3-d]pyrimidine analogues have demonstrated significant antimicrobial activity, presenting a versatile scaffold for developing new treatments against a range of pathogens.
Antibacterial Spectrum and Efficacy Against Resistant Bacterial Strains
The rise of antibiotic-resistant bacteria poses a major public health threat. Thieno[2,3-d]pyrimidinedione derivatives have been identified as a promising scaffold for developing novel antibacterial agents, particularly against multi-drug resistant Gram-positive organisms. nih.gov
Several synthesized compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov In one study, two thieno[2,3-d]pyrimidinedione compounds displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against these resistant strains, as well as against vancomycin-resistant enterococci (VRE). nih.gov These compounds generally showed low toxicity against mammalian cells. nih.gov The mechanism for some derivatives is believed to involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.compensoft.net
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones (Compounds 1 and 2) | MRSA, VRSA, VISA, VRE | 2–16 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-negative strains | 16 to >32 mg/L | nih.gov |
| Pyrimidine (B1678525) Compound (PC206) | MRSA | 4–8 µg/mL | semanticscholar.org |
Antifungal Activity Profiles
Thieno[2,3-d]pyrimidine derivatives have also been explored for their effectiveness against various fungal pathogens. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov Other studies have demonstrated the fungicidal activity of different derivatives against a range of plant-pathogenic fungi, including Fusarium oxysporium, Rhizoctonia solani, Colletotrichum gossypii, and Gibberella zeae. researchgate.net For example, one 3-alkyl substituted thieno[2,3-d]pyrimidinone showed an 85.68% inhibition rate against Gibberella zeae at a concentration of 50 mg/L. researchgate.net Similarly, certain pyrimidine derivatives have shown notable activity against various species of Botrytis cinerea. frontiersin.org
Antiviral Activity (e.g., Anti-HIV-1)
The thienopyrimidine scaffold has been utilized in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The reverse transcriptase (RT) enzyme is crucial for the replication of the HIV virus.
A series of novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives were designed and synthesized, showing potent activity against wild-type HIV-1. nih.gov Several of these compounds exhibited 50% effective concentration (EC50) values in the nanomolar range (0.042–0.062 μM), which was superior to the approved NNRTI nevirapine. nih.gov These compounds were confirmed to target HIV-1 RT, with 50% inhibitory concentration (IC50) values against the enzyme in the low micromolar range. nih.gov However, not all pyrimidine analogues show this activity; one study reported that a newly synthesized series of pyrimidine analogues exhibited no inhibition of HIV-1 or HIV-2 replication in cell culture. nih.govresearchgate.net
Anti-inflammatory Activity and Related Pathways
Thieno[2,3-d]pyrimidine derivatives have been identified as a promising class of anti-inflammatory agents. nih.govresearchgate.net Research into tetrahydrobenzo nih.govtandfonline.comthieno[2,3-d]pyrimidine derivatives, which share a core structure, has demonstrated their potential to inhibit the production of key inflammatory mediators. nih.gov Studies have shown that these compounds can significantly reduce the secretion of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govfrontiersin.org The anti-inflammatory effects of certain derivatives have been found to be comparable to established anti-inflammatory drugs like indomethacin (B1671933) in in vivo models, such as rat paw swelling experiments. nih.gov
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Signaling)
The anti-inflammatory mechanism of tetrahydrobenzo nih.govtandfonline.comthieno[2,3-d]pyrimidine derivatives is closely linked to their ability to modulate critical inflammatory signaling pathways. nih.gov Specifically, these compounds have been shown to inhibit the activation of both the nuclear factor kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling cascades. nih.govfrontiersin.org
Activation of NF-κB, a key transcription factor in the inflammatory response, is typically preceded by the degradation of its inhibitory protein, IκBα. Research has found that active tetrahydrobenzo nih.govtandfonline.comthieno[2,3-d]pyrimidine compounds can prevent the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα. nih.gov This action effectively blocks the transcription of NF-κB target genes, which include many pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org
Furthermore, these derivatives significantly inhibit the phosphorylation of MAPKs (including JNK, ERK, and p38) in LPS-stimulated macrophages. nih.govfrontiersin.org The MAPK pathways play a pivotal role in transmitting inflammatory signals and regulating the synthesis of inflammatory mediators. nih.govmdpi.com By suppressing the phosphorylation of these kinases, the thienopyrimidine derivatives can effectively dampen the inflammatory response. nih.govnih.gov
| Compound | Effect on NF-κB Pathway | Effect on MAPK Pathway | Effect on Inflammatory Mediators | Source |
|---|---|---|---|---|
| A2 | Inhibited nuclear translocation of p65 | Significantly inhibited phosphorylation | Inhibited NO, iNOS, and COX-2 expression | nih.gov |
| A6 | Inhibited nuclear translocation of p65 | Significantly inhibited phosphorylation | Inhibited NO, iNOS, and COX-2 expression | nih.gov |
| B7 | Inhibited nuclear translocation of p65 | Significantly inhibited phosphorylation | Inhibited NO, iNOS, and COX-2 expression | nih.gov |
Other Documented Biological Activities (e.g., Antidepressant, Antihypertensive, Herbicidal)
Beyond anti-inflammatory effects, derivatives of the benzo nih.govtandfonline.comthieno[2,3-d]pyrimidine and related thienopyrimidine structures have demonstrated a range of other biological activities.
Antidepressant Activity
A series of 23 4-phenyl-2-thioxo-benzo nih.govtandfonline.comthieno[2,3-d]pyrimidine derivatives were evaluated for antidepressant activity in mice. nih.gov Several of these compounds showed significant efficacy in established screening models, such as the tetrabenazine (B1681281) antagonism test and the Porsolt forced swim test. nih.gov Notably, compounds bearing a primary amine or a benzoylamino group at position 3 of the thienopyrimidine structure were found to be the most effective. nih.gov These active compounds shortened the immobility period of mice, an indicator of antidepressant-like effects, with a potency close to that of reference drugs like imipramine (B1671792) and viloxazine. nih.gov An important finding was that these thienopyrimidine derivatives did not exhibit the adverse anticholinergic effects commonly associated with tricyclic antidepressants. nih.gov
| Compound | Key Structural Feature | Activity in Tetrabenazine Test (% antagonism) | Activity in Porsolt Test (% reduction in immobility) | Source |
|---|---|---|---|---|
| Compound 7 | Primary amine at position 3 | 40-75% | >20% | nih.gov |
| Compound 19 | Benzoylamino group at position 3 | 40-75% | >20% | nih.gov |
| Compound 23 | Methylmercapto at position 2, Amine group at position 3 | 40-75% | >20% | nih.gov |
| Imipramine (Reference) | - | Similar to active compounds | Similar to active compounds | nih.gov |
Antihypertensive Activity
Thieno[2,3-d]pyrimidine-2,4-diones substituted at the N-3 position with a (phenylpiperazinyl)alkyl group have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds were identified as potent oral antihypertensive agents. nih.gov The mechanism of action for some of these derivatives is linked to their potency as alpha-1 adrenoceptor antagonists. nih.gov For instance, compounds with a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position and a hydrogen at the N-1 position were particularly potent, with doses as low as 0.19 mg/kg effectively reducing systolic blood pressure. nih.gov
| Compound | N-3 Substitution | ED-50SBP (mg/kg, po) for 50 mmHg SBP reduction | Alpha-1 Blocking Potency (ED50, µg/kg, iv) | Source |
|---|---|---|---|---|
| Compound 3 | [(2-methoxyphenyl)piperazinyl]ethyl | 0.21 | 1.7 | nih.gov |
| Compound 4 | [(2-methoxyphenyl)piperazinyl]ethyl | 0.19 | 2.1 | nih.gov |
| Compound 5 | [(2-methoxyphenyl)piperazinyl]ethyl | 1.0 | 15.4 | nih.gov |
Herbicidal Activity
Analogues such as pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated for their herbicidal properties. tandfonline.comnih.gov A study of novel pyrido[2,3-d]pyrimidine derivatives showed that many possessed good herbicidal activity against bentgrass (Agrostis stolonifera). nih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. nih.gov Molecular docking studies suggested that the mode of action for this compound could be the inhibition of protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis. nih.gov Another study on pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety also reported good inhibition activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com
| Compound | Target Species | Activity Level at 1 mM | Proposed Mechanism of Action | Source |
|---|---|---|---|---|
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) | Bentgrass (Agrostis stolonifera) | Good; comparable to clomazone and flumioxazin | Inhibition of protoporphyrinogen oxidase | nih.gov |
| Pyrimidine derivatives with 1,2,4-triazole | Brassica napus, Echinochloa crusgalli | Good inhibition | Not specified | tandfonline.com |
Computational Chemistry and Molecular Modeling Studies of 2,4 Dichlorobenzo 9 19 Thieno 2,3 D Pyrimidine and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For the thieno[2,3-d]pyrimidine (B153573) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action for its anticancer and anti-inflammatory properties.
Researchers have frequently employed this method to investigate the interactions of thieno[2,3-d]pyrimidine derivatives with various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of this scaffold have been designed and docked as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer. nih.gov Docking simulations of a cyclopenta tandfonline.comcu.edu.egthieno[2,3-d] tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative into the EGFR active site revealed critical interactions. The pyrimidine-N4 atom acted as a hydrogen bond acceptor with the backbone of the amino acid Met769, and the triazole core engaged in arene-H interactions with Val702, resulting in a strong predicted binding energy of -11.46 kcal/mol. nih.gov
Similarly, molecular docking has been used to rationalize the inhibitory activity of benzothieno[3,2-d]pyrimidine derivatives against sirtuin 2 (SIRT2), another important cancer target. nih.gov These studies help to visualize how the ligand fits within the binding pocket and which functional groups are essential for potent inhibition, thereby guiding the synthesis of more effective analogs. The primary interactions typically observed involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the heterocyclic ligand and the amino acid residues of the target protein.
| Target Protein | Representative Derivative Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR | Cyclopenta tandfonline.comcu.edu.egthieno[2,3-d]... | -11.46 | Met769, Val702, Glu738 nih.gov |
| PI3K | Cyclopenta tandfonline.comcu.edu.egthieno[2,3-d]... | -11.98 | Val828, Lys809 nih.gov |
| DNA | 5,6,7,8-tetrahydro researchgate.net-benzothieno-[2,3-d]-pyrimidin-4(3H)-one | -6.3 | - |
| 3ert protein | 5,6,7,8-tetrahydro researchgate.net-benzothieno-[2,3-d]-pyrimidin-4(3H)-one | -7.0 | - |
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In drug discovery, DFT calculations are applied to determine a molecule's geometric and electronic properties, which are fundamental to its reactivity and interactions with biological macromolecules.
DFT studies on related pyrimidine (B1678525) derivatives have been performed to calculate a range of quantum chemical descriptors. samipubco.com These include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. samipubco.com The energy gap between HOMO and LUMO (ΔE = E-LUMO – E-HOMO) is a critical parameter for determining molecular stability; a large energy gap implies high stability and low chemical reactivity, as it is more energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. samipubco.com
These calculations provide insights into the regions of a molecule that are most likely to be involved in chemical reactions or intermolecular interactions. For the benzothieno[2,3-d]pyrimidine scaffold, DFT could be used to understand how the addition of substituents, such as the two chlorine atoms in the title compound, would alter the electron distribution, stability, and reactivity of the entire molecule, thereby influencing its binding affinity to a target protein.
| Compound Class | Computational Method | Calculated Properties | Significance |
| Tetrahydropyrimidine Derivatives | DFT/B3LYP | HOMO Energy, LUMO Energy, Energy Gap (ΔE) | Predicts molecular stability and chemical reactivity. samipubco.com |
| Tetrahydrobenzothieno [2,3-d]pyrimidine | DFT | Molecular Geometry, Charge Distribution | Elucidates electronic properties to understand biological interactions. amanote.com |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
A QSAR study was conducted on a series of thieno[2,3-d]pyrimidine derivatives to model their inhibitory activity against the VEGFR-2 receptor, a target in cancer therapy. nih.gov In this study, molecular descriptors (numerical values representing different chemical properties of the molecules) were calculated. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), were then used to build mathematical models that could predict the biological activity of new, unsynthesized compounds based on their structural features. nih.gov The resulting models showed good predictive power, with the ANN model demonstrating a high correlation coefficient (R² = 0.998), indicating a strong relationship between the chosen descriptors and VEGFR-2 inhibition. nih.gov
Such models are invaluable for prioritizing which new derivatives to synthesize and test, focusing efforts on compounds predicted to have the highest potency. The structure-activity relationship (SAR) is the underlying principle of QSAR, and it has been explored extensively for the thieno[2,3-d]pyrimidine scaffold to understand how different substituents at various positions on the ring system influence biological activity. nih.gov
| Compound Series | Target | QSAR Model | Statistical Metric (R²) | Key Finding |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Multiple Linear Regression (MLR) | 0.889 | A statistically significant model was developed to predict inhibitory activity. nih.gov |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Artificial Neural Network (ANN) | 0.998 | The non-linear ANN model showed superior predictive power compared to the linear MLR model. nih.gov |
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity
The rational design of next-generation 2,4-Dichlorobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine (B153573) analogues is a highly active area of research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The core strategy involves the chemical modification of the thienopyrimidine nucleus at the C2 and C4 positions, leveraging the reactivity of the chloro-substituents.
Synthetic approaches often begin with the construction of the core thieno[2,3-d]pyrimidine ring system. A common method involves the reaction of a 2-aminothiophene-3-carboxylate with urea (B33335) to form the dihydroxy thienopyrimidine, which is then chlorinated using reagents like phosphorus oxychloride to yield the 2,4-dichloro intermediate. tandfonline.com This key intermediate is then subjected to nucleophilic substitution reactions to introduce a wide variety of functional groups.
For instance, researchers have synthesized series of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine analogues by reacting the 4-chloro intermediate with various piperidines and piperazines. nih.gov Similarly, other studies have focused on introducing different substituents at the C2 and C4 positions to explore their structure-activity relationships (SAR). Modifications have included the introduction of amino groups, alkyl chains, aryl moieties, and various heterocyclic rings. nih.gov For example, the synthesis of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives has been accomplished using the Petasis reaction. researchgate.net The goal of these synthetic efforts is to create compounds that can interact more effectively with specific biological targets. As the thieno[2,3-d]pyrimidine core is a bioisostere of 4-anilinoquinazoline, many new derivatives have been synthesized by modifying the structures of clinically used anticancer drugs like gefitinib (B1684475). nih.govmdpi.com
| Analogue Class | Synthetic Strategy | Reported Bioactivity/Target |
| 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidines | Base-catalyzed condensation of the 4-chloro intermediate with piperidines or piperazines. nih.gov | Atypical Protein Kinase C (aPKC) inhibition. nih.gov |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | Cyclocondensation of 2-amino-thiophenes and nitriles. nih.govnih.gov | Anti-proliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov |
| N3- and C2-conjugated thieno[2,3-d]pyrimidines | Aza-Michael addition to benzimidazole (B57391) derivatives and nucleophilic substitution at the N3 position. nih.govmdpi.com | Cytotoxicity in the nanomolar range against various cancer cell lines (HT-29, MDA-MB-231). nih.gov |
| 2-((substituted)piperazin-1-yl)methyl-6-substitutedphenol derivatives of tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine | Petasis reaction involving the core scaffold, an amine, and a boronic acid. researchgate.net | Anti-plasmodial activity against P. falciparum. researchgate.net |
| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | Multi-step synthesis based on the characteristics of the catalytic domain of the target enzyme. ijcrt.org | Potent PARP-1 inhibitors with anti-proliferative activity against MCF-7 and HCT116 cells. ijcrt.org |
Advanced Mechanistic Elucidation of Biological Actions and Target Identification
A critical aspect of future research is to move beyond phenotypic screening and precisely identify the molecular targets and mechanisms of action of bioactive 2,4-Dichlorobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine derivatives. The structural similarity of the thienopyrimidine core to endogenous purines allows these compounds to interact with a wide range of biological macromolecules, particularly protein kinases. repcomseet.org
Several studies have begun to unravel these mechanisms. For example, certain thieno[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of atypical protein kinase C (aPKC), which is involved in processes like retinal vascular permeability. nih.gov Other research has shown that some tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine derivatives exert anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. bohrium.com
The anticancer properties of these compounds are often linked to the inhibition of key enzymes in cell signaling pathways. As bioisosteres of quinazolines, thieno[2,3-d]pyrimidines have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a target for many established cancer therapies. nih.gov Furthermore, derivatives have been designed to target other critical cancer-related enzymes, such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. ijcrt.org The synthesis of new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has yielded compounds with potent anti-proliferative effects against non-small cell lung cancer cell lines, with further studies indicating they induce apoptosis. mdpi.com
| Biological Target/Pathway | Derivative Class | Therapeutic Area |
| Atypical Protein Kinase C (aPKC) | 4-(N-substituted)-2-(pyridin-4-yl) derivatives. nih.gov | Retinal Diseases |
| NF-κB and MAPK signaling | Tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine derivatives. bohrium.com | Inflammation |
| EGFR Kinase | C2- and N3-modified thieno[2,3-d]pyrimidine conjugates. nih.gov | Cancer (NSCLC) |
| PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-dione analogues. ijcrt.org | Cancer |
| Phosphodiesterase 4 (PDE4B) | Thieno[2,3-d]pyrimidines with a fused cyclohexane (B81311) ring. elsevier.com | Inflammatory Diseases |
Exploration of Novel Therapeutic Applications Beyond Current Scope
While much of the research on thieno[2,3-d]pyrimidines has focused on cancer and inflammation, emerging studies are revealing their potential in a broader range of therapeutic areas. The versatility of the scaffold allows for the development of compounds with diverse pharmacological profiles.
One promising new direction is in the treatment of infectious diseases. A series of tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-plasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Several compounds in this series exhibited significant activity with low cytotoxicity, highlighting their potential as leads for new antimalarial agents. researchgate.net
Beyond infectious diseases, the thienopyrimidine scaffold is being explored for other applications. The structural similarity to purines suggests potential activity against a variety of enzymes that utilize purine-based substrates. repcomseet.org Literature reviews indicate that the thieno[2,3-d]pyrimidine scaffold has been used to synthesize compounds with potential anti-microbial, anti-viral, anti-diabetic, and anti-anxiolytic activities. bohrium.com The design of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors also opens avenues for their use in combination with DNA-damaging agents to enhance cancer therapy. ijcrt.org
| Therapeutic Application | Derivative/Scaffold Type | Key Findings |
| Antimalarial | 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo tandfonline.comnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenols. researchgate.net | Compounds F4 and F16 showed significant activity against the W2 strain of P. falciparum with IC50 values of 0.75 and 0.74 μM, respectively. researchgate.net |
| Anticancer (PARP-1 Inhibition) | Pyrano[2,3-d]pyrimidine-2,4-diones. ijcrt.org | Compounds S2 and S7 emerged as potent PARP-1 inhibitors with IC50 values of 4.06 and 3.61 nM, respectively, compared to Olaparib (5.77 nM). ijcrt.org |
| Diverse Bioactivities | General Thieno[2,3-d]pyrimidine scaffold. bohrium.com | Reported activities include anti-tumor, anti-microbial, anti-viral, anti-diabetic, anti-anxiolytic, and antioxidant effects. bohrium.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thienopyrimidines
In silico screening and molecular docking are already being widely used to predict the binding affinity of newly designed thienopyrimidine derivatives to their biological targets. tandfonline.combohrium.comrsc.org For example, molecular docking has been used to investigate the binding modes of thieno[2,3-d]pyrimidine derivatives within the active sites of enzymes like EGFR and VEGFR-2, providing insights that guide the synthesis of more potent inhibitors. rsc.orgtandfonline.com Molecular dynamics (MD) simulations further refine these models by confirming the stability and dynamics of ligand-protein interactions over time. tandfonline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichlorobenzo[4,5]thieno[2,3-d]pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO under reflux. Key steps include refluxing azomethine intermediates (30–60 min) and subsequent precipitation with cold sodium chloride solution. Optimization focuses on solvent choice (acetic acid for recrystallization) and reagent ratios to achieve yields >80% .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy are essential. NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm), while IR identifies carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (MS) further validates molecular weight .
Q. How is anti-tyrosinase activity evaluated for this compound, and what experimental controls are required?
- Methodological Answer : Anti-tyrosinase assays use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Activity is measured spectrophotometrically (λ = 475 nm) in phosphate buffer (pH 6.8). Controls include kojic acid (positive control) and vehicle-only samples. IC₅₀ values are calculated using dose-response curves .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for specific biological targets?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., tyrosinase or HIV-1 reverse transcriptase). Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., His263 in tyrosinase), and steric compatibility. Derivatives with 2,4-dihydroxybenzene fragments show enhanced binding .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., anti-inflammatory vs. anti-plasmodial activity)?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability tests) and statistical meta-analysis (e.g., hierarchical clustering of IC₅₀ values) clarify context-dependent effects. For example, fluorinated derivatives (via SNAr reactions) may exhibit divergent activity in bacterial vs. mammalian models due to membrane permeability differences .
Q. How are fluorinated derivatives of this compound synthesized, and how does fluorine substitution impact bioactivity?
- Methodological Answer : Fluorinated analogs are prepared via nucleophilic aromatic substitution (SNAr) using trifluoroacetic acid (TFA) and phosphorus oxychloride. Fluorine’s electronegativity enhances metabolic stability and target binding. For instance, 2-trifluoromethyl derivatives show 3-fold higher anti-HIV-1 activity (EC₅₀ = 0.12 μM) compared to non-fluorinated analogs .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s antimycobacterial potential?
- Methodological Answer : Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth for MIC determination. In vivo efficacy is tested in murine models (e.g., BALB/c mice infected via aerosol). Pyrimidine ring substituents (e.g., 4-chlorophenyl) enhance activity by disrupting mycobacterial membrane integrity .
Q. How does the compound’s tricyclic structure influence its pharmacokinetic properties?
- Methodological Answer : The benzo[4,5]thieno[2,3-d]pyrimidine core enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration. However, metabolic stability assays (e.g., liver microsomes) reveal rapid CYP3A4-mediated oxidation, necessitating prodrug strategies (e.g., esterification of hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
